4-Methylbenzotriazole-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

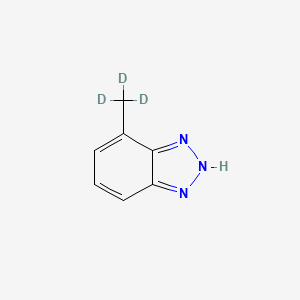

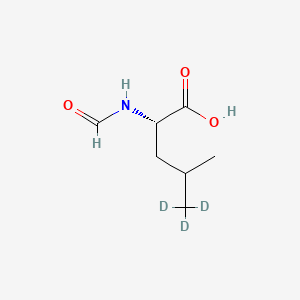

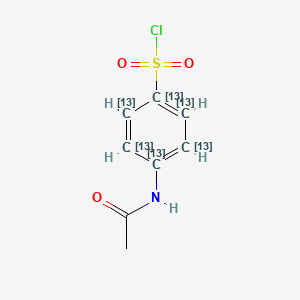

4-Methylbenzotriazole-d3 is a derivative of benzotriazole . It is used as a corrosion inhibitor and can be used in metabolic studies to trace the fate of 4-Methylbenzotriazole-d3 in biological systems . It is also categorized as a stable isotope labelled compound .

Molecular Structure Analysis

The molecular formula of 4-Methylbenzotriazole-d3 is C7H4D3N3 . The molecular weight is 136.17 . Unfortunately, the specific structure of 4-Methylbenzotriazole-d3 is not provided in the search results.Wissenschaftliche Forschungsanwendungen

Monitoring Environmental Contaminants : Carpinteiro et al. (2016) assessed a method combining polar organic chemical integrative samplers (POCIS) and ultraperformance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for determining corrosion inhibitors like benzotriazole and methylbenzotriazole in river water. They evaluated 4-Methylbenzotriazole-d3 as a potential performance reference compound (PRC) for monitoring environmental contaminants (Carpinteiro et al., 2016).

Corrosion Inhibition and Environmental Impact : Dummer (2014) reviewed the use, corrosion inhibition capabilities, and environmental impact of 4-Methylbenzotriazole (MeBT), highlighting its poor biodegradability and persistence in the environment. The paper underscores concerns about its removal from water supplies and potential long-term effects (Dummer, 2014).

Toxicity Studies : Pillard et al. (2001) compared the toxicity of benzotriazole and its derivatives, including 4-Methylbenzotriazole, to aquatic species. This study is significant in understanding the environmental and ecological impact of these compounds (Pillard et al., 2001).

Phototransformation and Environmental Degradation : Liu et al. (2021) studied the phototransformation of 5-Methylbenzotriazole under UV irradiation, which is relevant for understanding the environmental degradation pathways of similar compounds like 4-Methylbenzotriazole (Liu et al., 2021).

Sorption Behavior on Activated Carbon : Ababneh et al. (2019) explored the sorption behavior of benzotriazoles, including methylbenzotriazole isomers, on granular activated carbon. This research is crucial for understanding how these compounds interact with treatment processes in water treatment facilities (Ababneh et al., 2019).

Quantum Chemical Study of Corrosion Inhibitors : Gece and Bilgiç (2009) conducted a quantum chemical study of various cyclic nitrogen compounds, including benzotriazole derivatives, as corrosion inhibitors. This study provides insights into the molecular basis of the corrosion inhibition properties of these compounds (Gece & Bilgiç, 2009).

Determination in Aqueous Matrices : Carpinteiro et al. (2012) developed a method for the simultaneous determination of benzotriazoles, including 4-Methylbenzotriazole, in aqueous matrices. This research is important for environmental monitoring and assessment (Carpinteiro et al., 2012).

Wirkmechanismus

Safety and Hazards

4-Methylbenzotriazole-d3 is classified as Acute Toxicity, Oral (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Irritation (Category 2), Eye Damage/Irritation (Category 2A), Hazardous to the Aquatic Environment, Acute Hazard (Category 3), and Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) . It is harmful if swallowed or inhaled, causes skin and eye irritation, and is harmful to aquatic life .

Eigenschaften

IUPAC Name |

4-(trideuteriomethyl)-2H-benzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGDVUCDZOBDNL-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NNN=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=CC2=NNN=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylbenzotriazole-d3 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

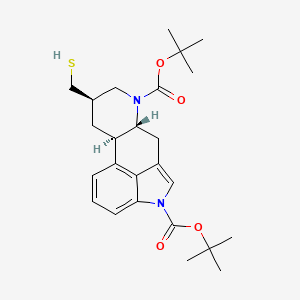

![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)

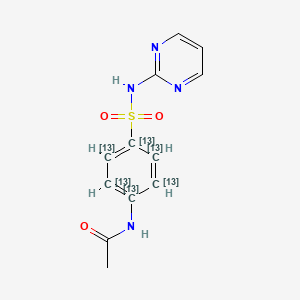

![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)